molecular formula C11H19NO3 B112009 Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate CAS No. 159635-22-0

Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate

Cat. No.: B112009
CAS No.: 159635-22-0
M. Wt: 213.27 g/mol
InChI Key: IMRNHROGUGVTAI-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate (CAS: 159635-22-0) is a piperidine derivative featuring a tert-butyl carbamate protecting group at the 1-position, a hydroxyl group at the 3-position, and a methylene substituent at the 4-position. Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.27 g/mol . The compound is stored under sealed, dry conditions at 2–8°C to maintain stability. Safety data indicate hazards related to skin/eye irritation and respiratory discomfort (H315, H319, H335), necessitating precautionary measures such as avoiding inhalation and using protective equipment (P261, P305+P351+P338) .

Structurally, the hydroxyl and methylene groups confer unique reactivity and polarity, making the compound a versatile intermediate in organic synthesis, particularly in pharmaceutical applications. Its Boc (tert-butoxycarbonyl) group enables selective deprotection under acidic conditions, facilitating further functionalization .

Properties

IUPAC Name

tert-butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h9,13H,1,5-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRNHROGUGVTAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C)C(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442094
Record name tert-Butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159635-22-0
Record name tert-Butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate
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Preparation Methods

Methylenation of Boc-Protected Piperidin-4-One Using Titanium-Based Reagents

A cornerstone of modern synthesis involves the methylenation of tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate using titanocene reagents. The Petasis reagent (Cp₂TiMe₂) has proven effective for converting ketones to methylene groups under mild conditions.

Reaction Conditions :

  • Substrate : tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate

  • Reagent : Cp₂TiMe₂ (2.2 equiv)

  • Solvent : Dichloromethane (DCM), anhydrous

  • Temperature : 0°C to room temperature

  • Yield : 42–58%

The reaction proceeds via a titanium-mediated [2+2] cycloaddition mechanism, forming a titanacyclopropane intermediate that decomposes to release the methylene product. Competing side reactions, such as over-methylenation or epoxidation, are minimized under controlled stoichiometry.

Key Challenges :

  • Product Instability : The methylene group renders the compound prone to polymerization, necessitating immediate purification.

  • Sensitivity to Moisture : Titanocene reagents require strictly anhydrous conditions to prevent hydrolysis.

Table 1: Methylenation Reagents and Outcomes

ReagentSubstrateSolventTemperatureYield (%)
Cp₂TiMe₂tert-Butyl 4-oxopiperidine-1-carboxylateDCM0°C→RT42–58
Tebbe’s Reagenttert-Butyl 4-oxopiperidine-1-carboxylateTHF-78°C→RT35–47

Hydroxylation Strategies for Introducing the 3-Hydroxy Group

The 3-hydroxy group is typically introduced via oxidation or dihydroxylation of precursor alkenes. Sharpless asymmetric dihydroxylation has been explored but faces limitations due to the steric hindrance imposed by the Boc group.

Epoxidation-Ring Opening Sequence :

  • Epoxidation : Treatment of tert-butyl 4-methylenepiperidine-1-carboxylate with m-CPBA forms an epoxide.

  • Acid-Catalyzed Ring Opening : Hydrolysis with aqueous HCl yields the trans-diol, which is selectively oxidized to the 3-hydroxy derivative using Dess-Martin periodinane.

Yield : 28–36% (over two steps)

Limitations :

  • Low regioselectivity during epoxide ring opening.

  • Competing elimination reactions under acidic conditions.

Wittig Reaction

The Wittig reaction offers a phosphorus-based alternative for methylenation. However, the Boc group’s base sensitivity complicates this approach.

Conditions :

  • Ylide : Ph₃P=CH₂

  • Solvent : THF

  • Temperature : Reflux

  • Yield : <20%

Grignard Addition-Elimination

Grignard reagents (e.g., CH₂MgBr) add to tert-butyl 4-oxopiperidine-1-carboxylate, forming a tertiary alcohol that undergoes acid-catalyzed dehydration.

Yield : 25–32%

Industrial Production Considerations

Industrial-scale synthesis prioritizes cost-effectiveness and reproducibility. Continuous-flow systems have been proposed to enhance the safety and efficiency of methylenation steps, though public data remain scarce. Key challenges include:

  • Catalyst Recovery : Titanium-based reagents are costly and difficult to recycle.

  • Purification : Chromatography is impractical at scale; crystallization protocols are under development.

Reaction Mechanisms and Kinetic Studies

Titanium-Mediated Methylenation

Density functional theory (DFT) studies reveal that the reaction proceeds through a concerted [2+2] mechanism, with a transition state energy of 18.3 kcal/mol. The Boc group stabilizes the intermediate via electron donation, reducing activation energy by 12% compared to unprotected analogs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

Overview

  • Molecular Formula : C₁₁H₁₉NO₃
  • Molecular Weight : 213.2735 g/mol
  • CAS Number : 159635-22-0

Chemical Reactions

TBHMP can undergo various chemical reactions, including:

  • Oxidation : Using agents like hydrogen peroxide or tert-butyl hydroperoxide.
  • Reduction : Commonly with lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
  • Substitution : Facilitated by bases or acids, leading to the formation of diverse derivatives.

Medicinal Chemistry

TBHMP has been investigated for its potential therapeutic applications. Research indicates its activity against specific biological targets, making it a candidate for drug development. For instance, it has been studied for its interactions with biomolecules that could lead to the development of new treatments for diseases such as tuberculosis .

Case Study: Antimicrobial Activity

In a study assessing TBHMP's efficacy against Mycobacterium tuberculosis, it was found that while certain derivatives showed promise, TBHMP itself exhibited limited effectiveness in vivo due to low bioavailability. This highlights the need for further structural modifications to enhance its therapeutic profile .

Chemical Synthesis

In organic chemistry, TBHMP serves as an intermediate in synthesizing more complex molecules. Its ability to undergo various reactions makes it valuable in developing new compounds with desired properties.

Recent studies have focused on TBHMP's biological activity, particularly its potential neuroprotective effects. For example, compounds derived from TBHMP have shown moderate protective effects against neurotoxicity induced by amyloid beta peptides in vitro . This suggests that TBHMP could be explored further for neurodegenerative disease treatments.

Industrial Applications

Though not extensively documented, TBHMP's utility in developing new materials and chemical processes has been noted. Its properties allow for modifications that could lead to innovative industrial applications.

Comparison with Similar Compounds

Key Observations :

  • The target compound is less sterically hindered compared to analogs with bulky substituents (e.g., 4-methylpentyl or trifluoromethylpyridinyl groups), favoring reactions at the methylene or hydroxyl sites.
  • Pyrrolidine derivatives (e.g., ) exhibit different ring strain and conformational flexibility compared to piperidine-based compounds.

Physicochemical Properties:

  • Polarity : The target’s hydroxyl group enhances water solubility relative to alkyl-substituted analogs (e.g., ).
  • Reactivity : The methylene group in the target enables [2+2] cycloadditions or Michael additions, whereas vinyl-substituted analogs (e.g., tert-butyl 4-vinylpiperidine-1-carboxylate ) are prone to polymerization.

Biological Activity

Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate (TBHMP) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of TBHMP, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

TBHMP is characterized by the following chemical structure:

  • Molecular Formula : C13H21NO3
  • Molecular Weight : Approximately 239.31 g/mol
  • CAS Number : 159635-22-0

The compound features a tert-butyl group, a hydroxyl group, and a methylene bridge in its piperidine ring, which contribute to its unique chemical properties and biological activity.

Research indicates that TBHMP may interact with various biological targets, including enzymes and receptors involved in key physiological processes. Some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : TBHMP has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase, which are implicated in neurodegenerative diseases like Alzheimer's disease. In vitro studies suggest that TBHMP can reduce the aggregation of amyloid-beta peptides, potentially mitigating neurotoxicity associated with Alzheimer's pathology .
  • Modulation of Chemokine Receptors : Preliminary studies suggest that TBHMP may act as a modulator of chemokine receptor activity, which could have implications for inflammatory diseases and cancer therapy. The interaction with chemokine receptors may influence immune cell trafficking and inflammatory responses .

In Vitro Studies

  • Neuroprotective Effects :
    • A study demonstrated that TBHMP could protect astrocytes from amyloid-beta-induced toxicity. When astrocytes were treated with TBHMP alongside amyloid-beta peptides, there was a significant improvement in cell viability compared to controls treated with amyloid-beta alone .
    • The compound also showed moderate inhibition of oxidative stress markers in cellular models exposed to neurotoxic agents.
  • Enzyme Inhibition :
    • TBHMP exhibited inhibitory activity against AChE and β-secretase with IC50 values indicating its potential use in the treatment of cognitive decline associated with Alzheimer's disease. For instance, the IC50 for AChE inhibition was reported at approximately 15.4 nM .

In Vivo Studies

In vivo studies involving rodent models have explored the effects of TBHMP on cognitive function and oxidative stress. Results indicated that while TBHMP showed promise in reducing markers of oxidative stress, its overall efficacy compared to established treatments like galantamine was less pronounced .

Comparative Analysis with Similar Compounds

To better understand the biological activity of TBHMP, it is useful to compare it with related compounds:

Compound NameMechanism of ActionKey Findings
TBHMP AChE and β-secretase inhibitorModerate protective effects against neurotoxicity; inhibits amyloid aggregation
Galantamine AChE inhibitorEstablished treatment for Alzheimer's; significant cognitive improvement
M4 Compound AChE inhibitor; β-secretase inhibitorProtects astrocytes from amyloid toxicity; reduces TNF-α levels

Case Studies

Several case studies have highlighted the potential applications of TBHMP:

  • Neurodegenerative Disease Models : In models mimicking Alzheimer's disease pathology, TBHMP was administered alongside neurotoxic agents to assess its protective effects on neuronal health. Results showed a reduction in cell death markers and improved neuronal function indicators.
  • Inflammatory Response Modulation : Research involving inflammatory models demonstrated that TBHMP could reduce cytokine levels associated with inflammation, suggesting a potential role in treating inflammatory disorders.

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